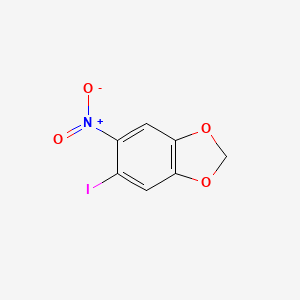

5-Iodo-6-nitro-1,3-benzodioxole

Description

Significance of Halogenated and Nitrated Aromatic Systems in Organic Synthesis

Halogenated and nitrated aromatic compounds are fundamental building blocks in the synthesis of more complex molecules. The introduction of halogens, such as iodine, and nitro groups onto an aromatic ring significantly alters its reactivity and provides handles for further chemical transformations. organicchemistrytutor.comlibretexts.org

Halogenation, the introduction of a halogen atom, can be achieved through electrophilic aromatic substitution, often requiring a Lewis acid catalyst for chlorine and bromine. organicchemistrytutor.commasterorganicchemistry.com Iodination can be more complex and may require oxidizing agents to generate a more potent electrophilic iodine species. libretexts.org

Nitration, the introduction of a nitro group (-NO2), is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.commasterorganicchemistry.com This combination generates the highly reactive nitronium ion (NO2+), which acts as the electrophile. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. wikipedia.org However, it is also a versatile functional group that can be reduced to an amino group, opening up a wide array of synthetic possibilities. libretexts.orgwikipedia.org

Overview of Benzodioxole Scaffold as a Privileged Structure in Chemical Science

The 1,3-benzodioxole (B145889) scaffold is considered a "privileged structure" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The benzodioxole moiety is found in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. chemicalbook.comguidechem.comfrontiersin.orgnih.govnih.gov

The versatility of the benzodioxole ring system stems from its unique electronic properties. The oxygen atoms in the dioxole ring donate electron density to the aromatic ring, influencing its reactivity in chemical reactions. chemicalbook.com This scaffold's relative metabolic stability and ability to be functionalized at various positions make it an attractive starting point for the design and synthesis of new bioactive molecules. mdpi.comnih.gov

Rationale for Comprehensive Academic Investigation of 5-Iodo-6-nitro-1,3-benzodioxole

The specific substitution pattern of this compound, with an iodo group at position 5 and a nitro group at position 6, presents a unique platform for chemical exploration. The presence of two distinct and reactive functional groups on the privileged benzodioxole core makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules.

The iodo group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The nitro group, as previously mentioned, can be readily reduced to an amine, which can then be further functionalized. The interplay between these two groups and their influence on the reactivity of the benzodioxole ring system is a subject of significant academic interest. A detailed study of this compound can provide valuable insights into the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H4INO4 chemicalbook.comscbt.com |

| Molecular Weight | 293.02 g/mol chemicalbook.comscbt.com |

| Alternate Name | 5-Iodo-6-nitro-benzo chemicalbook.comsigmaaldrich.comdioxole scbt.com |

| Appearance | Yellow solid chemicalbook.com |

Synthesis of this compound

A documented synthetic route to this compound starts from 6-nitro-1,3-benzodioxol-5-amine (B1193951). chemicalbook.com The synthesis involves a Sandmeyer-type reaction.

The process begins by suspending 6-nitrobenzo[d] chemicalbook.comsigmaaldrich.comdioxol-5-amine in concentrated hydrochloric acid and water. chemicalbook.com The mixture is heated and then cooled, followed by the addition of a sodium nitrite (B80452) solution to form a diazonium salt. chemicalbook.com Subsequently, a solution of potassium iodide is added rapidly with vigorous stirring. chemicalbook.com The resulting mixture is filtered, and the residue is dissolved in dichloromethane, dried, and purified by column chromatography to yield this compound as a yellow solid. chemicalbook.com

Spectroscopic Data

The structure of this compound can be confirmed by spectroscopic methods. The 1H NMR spectrum in DMSO-d6 shows characteristic signals at δ 6.24 (s, 2H), 7.64 (s, 1H), and 7.67 (s, 1H). chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-6-nitro-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRDPDCTXSIYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Approaches for 5 Iodo 6 Nitro 1,3 Benzodioxole

Strategies for the Construction of the 1,3-Benzodioxole (B145889) Core

The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, is the foundational structure of the target compound. Its construction is the initial critical phase of the synthesis.

The most common and traditional method for constructing the 1,3-benzodioxole ring involves the cyclization of catechol (1,2-dihydroxybenzene) with a suitable one-carbon electrophile that serves as the methylene (B1212753) bridge.

Various methods have been reported, often employing dihalomethane (like methylene chloride) as the methylene source in the presence of a base. researchgate.net The reaction can be performed under different conditions, including high pressure or with the use of phase transfer catalysts to facilitate the reaction between the aqueous and organic phases. researchgate.net Another approach involves using dimethyl sulfoxide (B87167) (DMSO) as the reaction medium. researchgate.net

A patented method describes the reaction of catechol with aldehyde ketones in the presence of a carbon-based solid acid catalyst and an entrainer like cyclohexane (B81311) to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. nih.gov

Table 1: Selected Conventional Methods for 1,3-Benzodioxole Synthesis

| Starting Materials | Reagents & Conditions | Yield | Reference |

| Catechol, Methylene Chloride | High Pressure | - | researchgate.net |

| Catechol, Methylene Chloride | Phase Transfer Catalyst | - | researchgate.net |

| Catechol, Methylene Chloride | DMSO, NaOH, 95-115°C | >85% | researchgate.net |

| Catechol, Aldehyde/Ketone | Carbon-based solid acid, Cyclohexane (entrainer) | >80% Conversion | nih.gov |

In line with modern synthetic chemistry, efforts have been made to develop more environmentally benign methods for preparing benzodioxole derivatives, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a significant green chemistry technique, offering advantages such as drastically reduced reaction times, increased yields, and often cleaner reaction profiles. This technology utilizes the direct coupling of microwave energy with the molecules in the reaction mixture for efficient and uniform heating.

One reported microwave-assisted method involves the reaction of catechol with various benzoic acid derivatives in the presence of polyphosphoric acid. nih.govcolab.ws In this approach, polyphosphoric acid acts as both a catalyst and a cyclizing agent, and the reaction proceeds rapidly (30 to 120 seconds) under microwave irradiation to form 2-phenyl-substituted 1,3-benzodioxole derivatives. nih.govcolab.ws This method is noted for being simple, economical, and effective, avoiding the need for additional toxic solvents. colab.ws

The development of catalyst-free and solvent-free reactions represents a significant goal in green synthesis. For the formation of related benzodioxinone structures, a method has been described for the reaction of propargylic alcohols with salicylic (B10762653) acids under catalyst-free and open-air conditions to yield 1,3-benzodioxin-4-ones. cardiff.ac.uk While literature mentions the possibility of solvent-free reactions for 1,3-benzodioxole itself, it is also noted that these methods can be challenging to scale for industrial production due to the expense of specialized catalysts that may be required. researchgate.net

Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, is a cornerstone of solvent-free green synthesis. This technique has been successfully applied to the iodination of aromatic compounds.

For electron-rich arenes, an efficient and environmentally friendly method involves the electrophilic iodination using a combination of iodine (I₂) and Oxone® under solvent-free ball milling conditions at room temperature. colab.ws Another mechanochemical process describes the regioselective iodination of reactive aromatic compounds using N-iodosuccinimide (NIS) in a ball mill, which features mild conditions, short reaction times, and high product yields. colab.ws These methods highlight the potential of mechanochemistry to perform aromatic iodination, a key type of transformation in the synthesis of the target molecule, without the need for bulk solvents.

Table 2: Green Synthesis Approaches Relevant to Benzodioxole Scaffolds

| Technique | Method | Reagents | Key Advantage | Reference |

| Microwave-Assisted | Cyclization | Catechol, Benzoic acid derivs., Polyphosphoric acid | Rapid reaction (30-120s), high yield, no toxic solvent | nih.govcolab.ws |

| Catalyst-Free | Annulation | Propargylic alcohols, Salicylic acids | No catalyst, open-air atmosphere | cardiff.ac.uk |

| Mechanochemical | Aromatic Iodination | Arenes, I₂-Oxone® or NIS | Solvent-free, room temperature, high yield | colab.wscolab.ws |

Green Chemistry Principles in Benzodioxole Synthesis

Introduction of the Nitro Functional Group

Once the 1,3-benzodioxole core is formed, the next step in the synthesis of the target compound is the introduction of a nitro group onto the aromatic ring via electrophilic nitration.

The nitration of 1,3-benzodioxole can be achieved by treating it with a mixture of nitric acid and glacial acetic acid. In a typical lab-scale preparation, 1,3-benzodioxole is dissolved in glacial acetic acid and cooled, after which a solution of nitric acid in glacial acetic acid is added dropwise while maintaining a controlled temperature (15-25°C). organic-chemistry.org The reaction mixture is stirred overnight, leading to the precipitation of the product, 5-nitro-1,3-benzodioxole (B1580859), which can be isolated by filtration and recrystallized to achieve high purity with yields reported to exceed 90%. organic-chemistry.org

This 5-nitro-1,3-benzodioxole is a crucial intermediate. To arrive at the final target compound, this intermediate must be further functionalized to 6-nitro-1,3-benzodioxol-5-amine (B1193951), the direct precursor for the final iodination step. This is typically achieved through a sequence involving nitration of an N-acetylated amine derivative followed by deacetylation. For instance, 5-acetamino-6-nitro-1,3-benzodioxole can be hydrolyzed using sodium methoxide (B1231860) in methanol (B129727) to give 5-amino-6-nitro-1,3-benzodioxole (an isomer of the required precursor) in high yield. researchgate.net A similar strategy would be employed to generate the required 6-nitro-1,3-benzodioxol-5-amine precursor for the final Sandmeyer reaction.

Regioselective Nitration of Benzodioxole Precursors

The initial and critical step in the synthesis of 5-iodo-6-nitro-1,3-benzodioxole is the regioselective nitration of the 1,3-benzodioxole ring system. The methylenedioxy group is an activating, ortho-para directing group. Therefore, direct nitration of 1,3-benzodioxole predominantly yields 5-nitro-1,3-benzodioxole.

A common laboratory-scale procedure involves the dropwise addition of nitric acid in glacial acetic acid to a solution of 1,3-benzodioxole at a controlled temperature, typically between 15-25°C. prepchem.com This method affords a high yield of the desired 5-nitro-1,3-benzodioxole. prepchem.com Another reported method utilizes a mixture of concentrated nitric acid and water, with the reaction proceeding at an elevated temperature of 90°C.

| Reagents | Conditions | Yield | Reference |

| Nitric acid, glacial acetic acid | 15-25°C, overnight stirring | 90.6% | prepchem.com |

| Conc. Nitric acid, water | 90°C, 2 hours | 87% |

Mechanistic Considerations in Aromatic Nitration on the Benzodioxole System

The nitration of 1,3-benzodioxole proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The nitronium ion (NO2+), generated in situ from nitric acid, acts as the electrophile. The electron-donating nature of the methylenedioxy group increases the electron density of the aromatic ring, facilitating the electrophilic attack. The directing effect of the methylenedioxy group favors substitution at the para position (position 5), leading to the formation of 5-nitro-1,3-benzodioxole as the major product. The resonance structures of the sigma complex intermediate show that the positive charge can be delocalized onto one of the oxygen atoms of the methylenedioxy group, which provides significant stabilization and directs the substitution to the ortho and para positions. Steric hindrance at the ortho positions (4 and 7) makes the para position (5) the most favorable site for substitution.

Introduction of the Iodo Functional Group

With 5-nitro-1,3-benzodioxole in hand, the next stage involves the introduction of the iodine atom at the 6-position. This is typically achieved through electrophilic aromatic iodination or via a Sandmeyer-type reaction starting from the corresponding amine.

Electrophilic Aromatic Iodination Strategies

Direct electrophilic iodination of 5-nitro-1,3-benzodioxole is challenging due to the deactivating nature of the nitro group. The nitro group strongly withdraws electron density from the aromatic ring, making it less susceptible to further electrophilic attack. However, various methods for the iodination of deactivated aromatic compounds have been developed. These often employ a source of electrophilic iodine (I+) generated in situ. Reagents like N-iodosuccinimide (NIS) in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) can be effective for iodinating deactivated arenes. nih.gov Another approach involves the use of molecular iodine in the presence of an oxidizing agent, such as a mixture of bis(methanesulfonyl) peroxide and an iodide source, which is presumed to form a highly reactive sulfonyl-based hypoiodite. nih.gov

Oxidative Iodination Protocols for Benzodioxole Substrates

Oxidative iodination presents a viable alternative for introducing iodine onto the benzodioxole ring system. These methods typically involve the use of molecular iodine or an iodide salt in combination with an oxidizing agent. researchgate.netmdpi.com For instance, a system of vanadyl acetylacetonate, hydrogen peroxide, and sodium iodide has been reported for the iodination of 1,3-dicarbonyl derivatives and could potentially be adapted for deactivated aromatic systems. mdpi.com The choice of oxidant and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions.

Halogenation via Decarboxylative Reactions (e.g., Hunsdiecker-type for precursors)

The Hunsdiecker reaction and its modifications provide an indirect route for the introduction of a halogen atom. wikipedia.orgbyjus.comalfa-chemistry.comadichemistry.comorganic-chemistry.org This method involves the thermal decarboxylation of a silver salt of a carboxylic acid in the presence of a halogen. byjus.com In the context of synthesizing this compound, this would necessitate the preparation of 6-nitro-1,3-benzodioxole-5-carboxylic acid as a precursor. The silver salt of this acid would then be treated with iodine to yield the desired product. While effective, this multi-step process, which includes the synthesis of the carboxylic acid precursor, can be lengthy. Variations of the Hunsdiecker reaction, such as the Kochi reaction which uses lead(IV) acetate (B1210297) and a lithium halide, offer alternative conditions. wikipedia.org

Sequential and Convergent Synthesis Pathways to this compound

The most commonly documented and practical synthesis of this compound follows a sequential pathway. This typically begins with the nitration of 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole. The nitro group is then reduced to an amine to give 5-amino-1,3-benzodioxole. This amine can then be diazotized and subjected to a Sandmeyer-type reaction with potassium iodide to introduce the iodo group, yielding 5-iodo-1,3-benzodioxole. Subsequent nitration of 5-iodo-1,3-benzodioxole would then be required to introduce the nitro group at the 6-position.

However, a more direct route starts from 6-nitro-1,3-benzodioxol-5-amine. This precursor undergoes a Sandmeyer reaction where the amine is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. Subsequent treatment with potassium iodide introduces the iodo group at the 5-position, yielding this compound. chemicalbook.com

A representative procedure is as follows: A suspension of 6-nitrobenzo[d] byjus.comchemicalbook.comdioxol-5-amine is treated with concentrated hydrochloric acid and cooled. A solution of sodium nitrite is added to form the diazonium salt. Subsequently, a solution of potassium iodide is added rapidly with vigorous stirring. The resulting product, this compound, is then isolated and purified, often by column chromatography. chemicalbook.com This method has been reported to yield the final product in a 38% yield. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 6-Nitrobenzo[d] byjus.comchemicalbook.comdioxol-5-amine | 1. conc. HCl, NaNO22. KI | This compound | 38% | chemicalbook.com |

A convergent synthesis approach could involve the preparation of two separate fragments that are later combined. For instance, a suitably substituted iodinated precursor could be coupled with a nitrated precursor. However, for a relatively small molecule like this compound, sequential functional group transformations on the intact benzodioxole ring are generally more efficient and are the more commonly employed strategies.

Step-Economic Synthetic Routes

A common and step-economic pathway to this compound begins with the nitration of 1,3-benzodioxole. This is typically followed by a sequence of reactions to introduce the amino and iodo groups. A well-established method involves the synthesis of the key intermediate, 6-nitrobenzo[d] chemicalbook.comorganic-chemistry.orgdioxol-5-amine, which is then converted to the final product.

The synthesis of 6-nitrobenzo[d] chemicalbook.comorganic-chemistry.orgdioxol-5-amine can be achieved from N-(6-nitro-1,3-benzodioxol-5-yl)acetamide. The deacetylation of this precursor is carried out under basic conditions. For instance, the reaction can be performed using sodium methoxide in methanol, followed by neutralization with an acid like glacial acetic acid. This method has been reported to yield 5-amino-6-nitro-1,3-benzodioxole in high purity and yield (95%). prepchem.com

Once the 6-nitrobenzo[d] chemicalbook.comorganic-chemistry.orgdioxol-5-amine intermediate is obtained, the introduction of the iodine atom is accomplished through a Sandmeyer reaction. This classical and versatile method for the conversion of aryl amines to aryl halides proceeds via the formation of a diazonium salt, which is then treated with an iodide source.

A specific protocol for the synthesis of this compound from 6-nitrobenzo[d] chemicalbook.comorganic-chemistry.orgdioxol-5-amine involves a one-pot, two-stage process. chemicalbook.com The amine is first suspended in a mixture of concentrated hydrochloric acid and water. The suspension is heated and then cooled to a low temperature (5 °C). A solution of sodium nitrite in water is then added to form the diazonium salt. It is crucial that all solids dissolve during this step. Following a short stirring period, a solution of potassium iodide in water is added rapidly with vigorous stirring while maintaining the low temperature. The resulting product is then isolated by filtration and can be purified by column chromatography. This particular method has a reported yield of 38%. chemicalbook.com

The following table summarizes a typical experimental procedure for the synthesis of this compound from its amine precursor.

| Step | Reagents and Conditions | Observations |

|---|---|---|

| 1. Diazotization | A suspension of 6-nitrobenzo[d] chemicalbook.comorganic-chemistry.orgdioxol-5-amine (14.6 mmol) in concentrated HCl (15 mL) and water (5 mL) is heated and then cooled to 5 °C. A solution of sodium nitrite (14.4 mmol) in water (15 mL) is added. | The solids dissolve to form a clear solution. |

| 2. Iodination | A solution of potassium iodide (14.5 mmol) in water is added rapidly with vigorous stirring at 5 °C. | A precipitate of the product forms. |

| 3. Work-up and Purification | The mixture is filtered. The residue is dissolved in dichloromethane, dried, and purified by column chromatography (ethyl acetate/petroleum ether = 1/10). | A yellow solid is obtained. |

Optimization of Reaction Parameters for Functional Group Introduction

The successful synthesis of this compound is highly dependent on the careful control of several reaction parameters, particularly during the diazotization and iodination steps. The presence of an electron-withdrawing nitro group on the aromatic ring makes the starting amine, 6-nitrobenzo[d] chemicalbook.comorganic-chemistry.orgdioxol-5-amine, weakly basic. This characteristic necessitates specific conditions to achieve efficient conversion.

Temperature Control: The stability of the diazonium salt is a critical factor. Aromatic diazonium salts are generally unstable and can decompose, especially at elevated temperatures. For the diazotization of anilines, particularly those with electron-withdrawing groups, maintaining a low temperature, typically between 0 and 5 °C, is crucial to prevent the premature decomposition of the diazonium intermediate to undesired byproducts, such as phenols. organic-chemistry.org

Acid Concentration: The diazotization of weakly basic amines requires a sufficiently acidic medium to ensure the formation of the nitrosating agent, nitrous acid (from sodium nitrite), and to protonate the amine, which facilitates the reaction. The concentration of the mineral acid, such as hydrochloric acid, must be optimized. Insufficient acidity can lead to incomplete diazotization, while excessively high concentrations can sometimes lead to unwanted side reactions. For weakly basic and insoluble amines, the use of stronger acid solutions may be necessary to achieve complete reaction. datapdf.com

Solvent System: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield. While aqueous media are common for Sandmeyer reactions, for substrates with poor water solubility, alternative solvent systems may be employed. For instance, using a water/acetonitrile solvent system has been shown to improve yields for certain anilines with low solubility in other solvents. organic-chemistry.org

Iodide Source: Potassium iodide is a commonly used and effective source of the iodide nucleophile in the Sandmeyer reaction. The rapid addition of the potassium iodide solution with vigorous stirring is important to ensure efficient trapping of the diazonium salt and to minimize the formation of byproducts.

The following table outlines key parameters and their general impact on the synthesis of aryl iodides from anilines via the Sandmeyer reaction, which are applicable to the synthesis of this compound.

| Parameter | Effect on Reaction | Typical Optimized Condition |

|---|---|---|

| Temperature | Low temperatures (0-5 °C) are essential to maintain the stability of the diazonium salt and prevent decomposition. | 0-5 °C |

| Acid Concentration | Sufficiently high acid concentration is needed for the diazotization of weakly basic anilines. | Concentrated mineral acids like HCl or H₂SO₄. |

| Solvent | The solvent must be able to dissolve the reactants to a reasonable extent. Co-solvents may be needed for poorly soluble amines. | Water, or a mixture of water and an organic solvent like acetonitrile. |

| Iodide Source | Potassium iodide is a common and effective source of iodide ions. | Aqueous solution of potassium iodide. |

Chemical Reactivity and Transformation Pathways of 5 Iodo 6 Nitro 1,3 Benzodioxole

Reactions Involving the Aromatic Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzodioxole ring system. It deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. Furthermore, the nitro group itself can undergo various transformations, most notably reduction to an amino group.

Selective Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a pivotal transformation, yielding 5-iodo-6-amino-1,3-benzodioxole, a valuable intermediate for further functionalization. The primary challenge in this reduction is to achieve high chemoselectivity, preserving the iodine substituent, which is susceptible to hydrogenolysis.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a common catalyst for this transformation. However, a significant challenge in the hydrogenation of aryl halides is the potential for dehalogenation. In the case of 5-iodo-6-nitro-1,3-benzodioxole, the carbon-iodine bond is relatively weak and can be cleaved under harsh hydrogenation conditions.

To mitigate deiodination, specific catalysts and reaction conditions are employed. For instance, palladium catalysts with controlled activity or the use of catalyst poisons that selectively inhibit dehalogenation while allowing nitro group reduction can be effective. The choice of solvent and reaction parameters such as temperature and pressure are also critical in achieving the desired selectivity. While specific data for the palladium-catalyzed hydrogenation of this compound is not extensively reported in publicly available literature, general principles suggest that low-pressure hydrogen and carefully selected catalysts would be necessary to favor the formation of 5-iodo-6-amino-1,3-benzodioxole.

Table 1: General Conditions for Palladium-Catalyzed Nitro Reduction with Potential for Chemoselectivity

| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Potential Outcome for this compound |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Ethyl acetate (B1210297) | 1-5 atm | Room Temperature | Potential for formation of 5-iodo-6-amino-1,3-benzodioxole, but risk of deiodination to form 6-amino-1,3-benzodioxole. |

| Palladium on Calcium Carbonate (Lindlar's catalyst) | H₂ gas | Methanol (B129727) | 1 atm | Room Temperature | Often used for selective hydrogenations; may offer better selectivity against deiodination. |

| Palladium Hydroxide on Carbon (Pearlman's catalyst) | H₂ gas | Tetrahydrofuran | 1-10 bar | Room Temperature | A highly active catalyst, may increase the risk of deiodination if not carefully controlled. nih.gov |

To circumvent the issue of dehalogenation associated with catalytic hydrogenation, various chemoselective reduction methods are utilized. These methods often employ metal-based reducing agents in acidic or neutral conditions and can offer excellent selectivity for the nitro group in the presence of a halogen.

One of the most common and effective methods is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). This system readily reduces aromatic nitro groups while leaving aryl iodides intact. Other metals such as iron (Fe) in acetic acid or zinc (Zn) in various acidic media are also effective for this transformation. These methods are generally robust and provide high yields of the desired amino-iodobenzodioxole derivative.

Table 2: Common Chemoselective Methods for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Solvent | General Conditions | Key Advantage for this compound |

| Tin(II) Chloride (SnCl₂) / HCl | Ethanol, Ethyl acetate | 0°C to reflux | High chemoselectivity, minimal deiodination. |

| Iron (Fe) powder / Acetic Acid | Acetic Acid, Ethanol | Reflux | Cost-effective and efficient for selective nitro reduction. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Room Temperature to Reflux | Mild conditions, often used for sensitive substrates. |

| Zinc (Zn) dust / Ammonium Chloride | Water/Ethanol | Room Temperature | Neutral conditions, can be advantageous for acid-sensitive substrates. |

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when it is positioned ortho or para to a leaving group. wikipedia.orglibretexts.org However, the nitro group itself can also act as a leaving group, especially in highly activated systems or under specific reaction conditions. For this compound, the strong electron-withdrawing nature of the adjacent iodine atom could potentially facilitate the displacement of the nitro group by a potent nucleophile. Such reactions are less common than the substitution of a halide but have been observed in other dinitro- or nitro-haloaromatic systems. nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the facility of the reaction is dependent on the stability of this intermediate and the ability of the leaving group to depart. libretexts.orgyoutube.com

Impact of the Nitro Group on Aromatic Ring Reactivity

Conversely, this electron deficiency greatly enhances the ring's susceptibility to nucleophilic attack. wikipedia.orglibretexts.org This is the principle behind the activation for SNAᵣ reactions. The nitro group, along with the iodo group, polarizes the carbon-carbon bonds of the aromatic ring, creating electrophilic sites that can be attacked by nucleophiles.

Reactions Involving the Aromatic Iodine Substituent

The iodine atom at the 5-position of this compound is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates for these transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst.

Prominent examples of such reactions include the Suzuki-Miyaura coupling with boronic acids or esters, the Heck-Mizoroki reaction with alkenes, and the Sonogashira coupling with terminal alkynes. organic-chemistry.orgwikipedia.orgwikipedia.org These reactions are typically catalyzed by palladium complexes and allow for the construction of a wide array of complex molecules from the this compound scaffold. The nitro group generally remains intact under the mild conditions often employed for these coupling reactions, allowing for subsequent manipulation of the nitro functionality as described in the previous sections. A study on the Suzuki-Miyaura coupling of 1-((6-bromobenzo[d] chemicalbook.comne-chemcat.co.jpdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with various boronic acids demonstrates the utility of this reaction on a similar benzodioxole system. worldresearchersassociations.comresearchgate.net

Table 3: Potential Cross-Coupling Reactions of the Iodine Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or vinyl-substituted benzodioxole |

| Heck-Mizoroki Reaction | Alkene | Pd(OAc)₂, PPh₃ with a base (e.g., Et₃N) | Alkene-substituted benzodioxole |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI with a base (e.g., Et₃N, piperidine) | Alkyne-substituted benzodioxole |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand (e.g., BINAP) with a base (e.g., NaOtBu) | Amine-substituted benzodioxole |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Carbon-carbon bond formation |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established for a wide range of aryl iodides. worldresearchersassociations.comarkat-usa.org

The reaction would involve the coupling of this compound with a suitable boronic acid or boronate ester in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine (B1218219) ligand, and a base like potassium carbonate or sodium carbonate. The electron-withdrawing nitro group is expected to enhance the reactivity of the aryl iodide towards oxidative addition to the palladium(0) center, which is the initial step in the catalytic cycle.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-6-nitro-1,3-benzodioxole |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 5-(4-Methoxyphenyl)-6-nitro-1,3-benzodioxole |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 5-(Thiophen-2-yl)-6-nitro-1,3-benzodioxole |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines. organic-chemistry.orgunistra.fr The application of this methodology to this compound would provide access to a range of 5-amino-6-nitro-1,3-benzodioxole derivatives.

The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand, such as XPhos or SPhos, and a strong base, for instance, sodium tert-butoxide or lithium bis(trimethylsilyl)amide. The choice of ligand and base is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The nitro group's electron-withdrawing nature can influence the reaction, and in some cases, specialized conditions might be required. researchgate.net

Table 2: Potential Buchwald-Hartwig Amination Reactions of this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 5-(Morpholin-4-yl)-6-nitro-1,3-benzodioxole |

| 2 | Aniline | Pd(OAc)₂ / SPhos | LHMDS | Dioxane | 5-(Phenylamino)-6-nitro-1,3-benzodioxole |

| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ / cBRIDP | K₃PO₄ | t-Amyl alcohol | 5-(Benzylamino)-6-nitro-1,3-benzodioxole |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. oakwoodchemical.comorganic-chemistry.org The reaction of this compound with various terminal alkynes would yield 5-alkynyl-6-nitro-1,3-benzodioxole derivatives, which are valuable intermediates for further synthetic transformations.

The catalytic system typically consists of a palladium(0) complex, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. The reactivity order of the halide is I > Br > Cl, making aryl iodides like this compound highly suitable substrates. oakwoodchemical.com

Table 3: Illustrative Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 5-(Phenylethynyl)-6-nitro-1,3-benzodioxole |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 5-((Trimethylsilyl)ethynyl)-6-nitro-1,3-benzodioxole |

| 3 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 3-(6-Nitro-1,3-benzodioxol-5-yl)prop-2-yn-1-ol |

Heck Reaction with Unsaturated Systems

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction would enable the introduction of vinyl groups at the 5-position of the 6-nitro-1,3-benzodioxole core.

The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a base (often a tertiary amine like triethylamine or an inorganic base such as sodium acetate), and a polar aprotic solvent. The reaction mechanism involves oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.

Table 4: Hypothetical Heck Reaction of this compound

| Entry | Alkene | Catalyst System | Base | Solvent | Product |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-5-(2-Phenylvinyl)-6-nitro-1,3-benzodioxole |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | Methyl (E)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | (E)-5-(Oct-1-en-1-yl)-6-nitro-1,3-benzodioxole |

Formation and Reactivity of Organometallic Species (e.g., Grignard, Organolithium)

The formation of Grignard or organolithium reagents from aryl halides is a fundamental transformation in organic synthesis, creating highly nucleophilic carbon species. However, the presence of a nitro group on the aromatic ring of this compound presents a significant challenge for the formation of these organometallic reagents. Both Grignard and organolithium reagents are strong bases and nucleophiles that are generally incompatible with nitro groups, as they can react with the nitro group itself. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com

Direct reaction of this compound with magnesium metal to form a Grignard reagent or with an alkyllithium reagent to form an organolithium species is expected to be unsuccessful. The highly reactive organometallic species would likely attack the electrophilic nitro group, leading to a complex mixture of products or decomposition. Alternative strategies, such as halogen-metal exchange at very low temperatures, might be attempted but are still likely to be problematic due to the reactivity of the nitro group. Therefore, the generation of Grignard or organolithium reagents from this specific substrate is not a viable synthetic pathway under standard conditions.

Electrophilic Reactivity of Aryl Iodides (e.g., Hypervalent Iodine Chemistry)

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are versatile reagents in organic synthesis, acting as powerful oxidants and electrophiles. arkat-usa.orgbeilstein-journals.orgorganic-chemistry.org The reaction of this compound with strong oxidizing agents could potentially lead to the formation of hypervalent iodine(III) or iodine(V) species.

For example, oxidation with reagents like peracetic acid or m-chloroperoxybenzoic acid (m-CPBA) in the presence of a suitable ligand could yield compounds such as [bis(acetoxy)iodo]- or [bis(trifluoroacetoxy)iodo]-6-nitro-1,3-benzodioxole. These hypervalent iodine reagents could then be used in a variety of transformations, including the transfer of functional groups to nucleophiles. The electron-withdrawing nitro group would likely increase the electrophilicity of the iodine center in the resulting hypervalent iodine compound, potentially enhancing its reactivity. arkat-usa.org

Table 5: Potential Synthesis of Hypervalent Iodine Compounds from this compound

| Entry | Oxidizing Agent/Conditions | Product |

| 1 | Peracetic acid in acetic acid | 5-[Bis(acetoxy)iodo]-6-nitro-1,3-benzodioxole |

| 2 | m-CPBA in trifluoroacetic acid | 5-[Bis(trifluoroacetoxy)iodo]-6-nitro-1,3-benzodioxole |

| 3 | Oxone® in the presence of TsOH | 5-[Hydroxy(tosyloxy)iodo]-6-nitro-1,3-benzodioxole |

Synergistic and Antagonistic Effects of Nitro and Iodo Functionalities on Reactivity

The chemical behavior of this compound is governed by the electronic properties of the iodo and nitro groups. The nitro group is a strong electron-withdrawing group, which significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com The iodo group, while also deactivating, is a good leaving group in nucleophilic substitution and a versatile handle for transition-metal-catalyzed cross-coupling reactions.

The ortho-positioning of the iodo and nitro groups leads to a synergistic effect in nucleophilic aromatic substitution. The potent electron-withdrawing nitro group activates the carbon atom to which the iodine is attached, making it highly electrophilic and prone to attack by nucleophiles. nih.gov This activation facilitates the displacement of the iodide ion, which is a favorable leaving group.

However, an antagonistic effect can be observed in the context of electrophilic aromatic substitution. The combined deactivating influence of both the iodo and nitro groups renders the aromatic ring electron-deficient and thus, highly unreactive towards electrophiles. manac-inc.co.jp Iodination of already deactivated aromatic compounds, for instance, requires harsh conditions, such as the use of oleum (B3057394) or strong oxidizing agents to generate a more potent iodinating species. manac-inc.co.jpcapes.gov.br

The reduction of the nitro group represents another key transformation pathway. The presence of the iodo group can influence the choice of reducing agent. While catalytic hydrogenation with palladium on carbon is a common method for nitro group reduction, it can sometimes lead to dehalogenation, particularly with aryl iodides. libretexts.org Therefore, milder reducing agents or alternative catalytic systems may be required to selectively reduce the nitro group while preserving the iodo functionality for subsequent reactions.

Development of Derivatization Strategies from this compound

The unique reactivity of this compound provides a platform for the synthesis of a variety of derivatives through several key transformation pathways. These strategies leverage the individual and combined properties of the iodo and nitro groups to introduce new functionalities and build more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The strong activation provided by the ortho-nitro group makes the displacement of the iodo group by various nucleophiles a primary derivatization strategy. This allows for the introduction of a wide range of substituents at the 5-position.

| Nucleophile | Reagents and Conditions | Product Type |

| Amines | Primary or secondary amines, often with a base | 5-Amino-6-nitro-1,3-benzodioxole derivatives |

| Alkoxides | Sodium or potassium alkoxides in an alcoholic solvent | 5-Alkoxy-6-nitro-1,3-benzodioxole derivatives |

| Thiolates | Sodium or potassium thiolates | 5-Thioether-6-nitro-1,3-benzodioxole derivatives |

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of biaryls, styrenes, and other complex organic molecules.

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura Coupling | Boronic acids or esters | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 5-Aryl/vinyl-6-nitro-1,3-benzodioxole derivatives |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, phosphine ligand (e.g., BINAP, XPhos) | 5-Amino-6-nitro-1,3-benzodioxole derivatives |

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine opens up a vast array of further derivatization possibilities. The resulting 5-iodo-6-amino-1,3-benzodioxole is a valuable intermediate for the synthesis of heterocyclic compounds and other complex structures.

| Reagents and Conditions | Product |

| SnCl₂·2H₂O, HCl | 5-Iodo-6-amino-1,3-benzodioxole |

| Fe, NH₄Cl | 5-Iodo-6-amino-1,3-benzodioxole |

| Catalytic Hydrogenation (e.g., with specific catalysts to avoid deiodination) | 5-Iodo-6-amino-1,3-benzodioxole |

The newly formed amino group can then be transformed into a variety of other functionalities. For instance, diazotization of the amine followed by treatment with appropriate reagents can introduce a range of substituents. Furthermore, the amino group can participate in condensation reactions to form heterocycles, such as benzodiazepines or other fused ring systems. The synthesis of 5-amino-6-nitro-1,3-benzodioxole from 5-acetamino-6-nitro-1,3-benzodioxole has been reported, showcasing the manipulation of functional groups on this scaffold. evitachem.com

The strategic combination of these transformation pathways, such as a cross-coupling reaction followed by nitro group reduction, allows for the construction of highly functionalized benzodioxole derivatives with potential applications in various fields of chemical research.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Iodo 6 Nitro 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Iodo-6-nitro-1,3-benzodioxole provides crucial information about the protons within the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum exhibits distinct signals corresponding to the different proton environments. chemaxon.com

A key feature is a singlet observed at approximately 6.24 ppm, which is attributed to the two protons of the methylenedioxy group (-O-CH₂-O-). chemaxon.com The equivalence of these protons results in a single peak. The aromatic region of the spectrum displays two singlets at 7.64 ppm and 7.67 ppm. chemaxon.com These signals correspond to the two aromatic protons on the benzene (B151609) ring. The singlet nature of these peaks indicates a lack of adjacent proton neighbors, which is consistent with the substitution pattern of the benzene ring where the protons are isolated from each other by the iodo, nitro, and benzodioxole functionalities.

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| 6.24 | Singlet | 2H | -O-CH₂-O- |

| 7.64 | Singlet | 1H | Aromatic CH |

| 7.67 | Singlet | 1H | Aromatic CH |

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆. chemaxon.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To the best of our knowledge, specific experimental two-dimensional NMR data (COSY, HSQC, HMBC) for this compound has not been reported in the available scientific literature. However, the application of these techniques would be invaluable for a complete structural assignment.

COSY (Correlation Spectroscopy): A hypothetical COSY spectrum would be expected to show no cross-peaks between the aromatic protons, confirming their isolated nature as suggested by the ¹H NMR data.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would definitively correlate the proton signals with their directly attached carbon atoms. For instance, the proton signal at 6.24 ppm would show a correlation to the carbon signal of the methylenedioxy group, and the aromatic proton signals at 7.64 and 7.67 ppm would correlate to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would provide crucial information about the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. This would allow for the unambiguous assignment of the quaternary carbons and confirm the substitution pattern on the aromatic ring. For example, correlations would be expected between the methylenedioxy protons and the adjacent aromatic carbons.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

While specific experimental FTIR and Raman spectra for this compound are not available, a comprehensive study on the closely related compound, 5-nitro-1,3-benzodioxole (B1580859) , offers a strong basis for comparison. academie-sciences.frnp-mrd.org The introduction of an iodine atom is expected to influence the vibrational frequencies, particularly those of the aromatic ring, but the fundamental modes of the benzodioxole and nitro groups should remain identifiable.

Fourier Transform Infrared (FTIR) Spectroscopynp-mrd.org

The FTIR spectrum of a substituted benzodioxole is characterized by several key absorption bands. For the related 5-nitro-1,3-benzodioxole, the following assignments have been made and can be used to anticipate the spectrum of the iodo-nitro derivative:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

CH₂ Stretching: The asymmetric and symmetric stretching vibrations of the methylenedioxy group are expected in the region of 2900-3000 cm⁻¹. academie-sciences.fr

Nitro Group Stretching: The asymmetric and symmetric stretching vibrations of the NO₂ group are strong and characteristic, typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Aromatic C=C Stretching: These vibrations usually appear in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the dioxole ring ethers are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

The introduction of the iodine atom in this compound would likely lead to shifts in the positions of the aromatic C-H and C=C stretching bands and may introduce new vibrational modes associated with the C-I bond, which are typically found in the lower frequency region of the spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) for 5-nitro-1,3-benzodioxole academie-sciences.frnp-mrd.org |

| Aromatic C-H Stretch | > 3000 |

| CH₂ Asymmetric/Symmetric Stretch | 2900 - 3000 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| Aromatic C=C Stretch | 1400 - 1600 |

| NO₂ Symmetric Stretch | 1345 - 1385 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1040 |

Table 2: Expected FTIR Absorption Bands for the Functional Groups in this compound based on data for 5-nitro-1,3-benzodioxole. academie-sciences.frnp-mrd.org

Raman Spectroscopynp-mrd.org

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For 5-nitro-1,3-benzodioxole, key Raman signals have been identified:

Aromatic Ring Vibrations: The Raman spectrum would be expected to show characteristic bands for the substituted benzene ring, including ring breathing modes.

Nitro Group Vibrations: The symmetric stretching of the nitro group often gives a strong Raman signal.

Methylenedioxy Group Vibrations: The CH₂ scissoring and wagging modes are also observable.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₇H₄INO₄), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. While specific HRMS data for this compound is not widely published, the expected values can be calculated. In practice, techniques like electrospray ionization (ESI) are often employed for such analyses. worldresearchersassociations.com

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₇H₅INO₄⁺ | 293.9258 |

| [M+Na]⁺ | C₇H₄INNaO₄⁺ | 315.9077 |

| [M-H]⁻ | C₇H₃INO₄⁻ | 291.9116 |

Note: These values are theoretical and serve as a reference for experimental determination.

The high accuracy of HRMS allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. rsc.org

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. youtube.com In a typical GC-MS analysis of a nitroaromatic compound like this compound, the molecule would first be separated from a mixture on a GC column based on its boiling point and polarity. nih.gov Subsequently, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner.

Table 2: Predicted Major Fragmentation Ions in the GC-MS (Electron Impact) of this compound

| m/z | Proposed Fragment | Structural Information |

| 293 | [C₇H₄INO₄]⁺ | Molecular Ion (M⁺) |

| 247 | [C₇H₄IO₂]⁺ | Loss of NO₂ |

| 166 | [C₇H₄O₄]⁺ | Loss of I |

| 120 | [C₆H₄O₂]⁺ | Loss of I and NO₂ |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

The fragmentation would likely initiate with the loss of the nitro group (NO₂) or the iodine atom, as these are common fragmentation pathways for such compounds. Further fragmentation of the benzodioxole ring would lead to smaller characteristic ions. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum together provide a high degree of confidence in the identification of the compound.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. While a crystal structure for this compound itself has not been reported, analysis of structurally related compounds can provide insights into its likely solid-state conformation. For instance, the crystal structures of other iodo-nitro aromatic compounds and benzodioxole derivatives have been determined. nih.govnih.govresearchgate.net

Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Key Bond Lengths (Å) | C-I (~2.1 Å), C-N (~1.47 Å), N-O (~1.22 Å) |

| Key Bond Angles (°) | C-C-I (~120°), C-C-N (~120°), O-N-O (~124°) |

Note: These are predicted values based on known structures of similar compounds and serve as a guideline.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov In the case of this compound, several key interactions would be anticipated to influence its crystal structure.

Halogen bonding, a non-covalent interaction where the electrophilic region of a halogen atom (in this case, iodine) interacts with a nucleophile (such as the oxygen atoms of the nitro group or the benzodioxole moiety of a neighboring molecule), is a significant directional force in the crystal packing of iodo-substituted compounds. researchgate.net Close contacts between the iodine atom and oxygen atoms of the nitro group of adjacent molecules are highly probable. nih.gov

Computational and Theoretical Investigations of 5 Iodo 6 Nitro 1,3 Benzodioxole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 5-iodo-6-nitro-1,3-benzodioxole at the atomic and molecular level. These methods offer a powerful approach to predict and interpret the behavior of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimize the molecular geometry of this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), the equilibrium geometry of the molecule can be determined, corresponding to the minimum energy conformation.

In a related study on 5-nitro-1,3-benzodioxole (B1580859), DFT calculations revealed that the benzodioxole ring is essentially planar, with the nitro group also lying in the plane of the benzene (B151609) ring. scispace.comorientjchem.org The dioxole ring, however, exhibits a slight puckering. scispace.comorientjchem.org For this compound, it is anticipated that the introduction of the bulky iodine atom at the 5-position and the nitro group at the 6-position will induce some steric strain, potentially leading to minor distortions in the planarity of the benzene ring and influencing the bond lengths and angles. The electron-withdrawing nature of both the iodo and nitro substituents is expected to significantly impact the electron density distribution across the aromatic system.

A hypothetical optimized geometry would show specific bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. For instance, the C-I and C-N bond lengths, as well as the bond angles around the substituted carbon atoms, would be of particular interest.

| Parameter | Predicted Value (Hypothetical) |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.47 Å |

| O-N-O Bond Angle | ~125° |

| Dihedral Angle (Benzene-NO2) | ~0-10° |

Note: These values are hypothetical and would require specific DFT calculations for this compound for confirmation.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a higher level of theory for describing the electronic structure. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer more accurate energy calculations and a more detailed picture of electron correlation effects. While computationally more demanding than DFT, ab initio calculations can be used to benchmark the results obtained from DFT and provide a more refined understanding of the electronic properties of this compound. These methods are particularly useful for studying excited states and reaction mechanisms where electron correlation plays a critical role.

Molecular Orbital Analysis

The analysis of molecular orbitals is crucial for understanding the chemical reactivity and stability of this compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the presence of the electron-withdrawing nitro group and the iodine atom is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 1,3-benzodioxole (B145889). The strong electron-withdrawing character of the nitro group, in particular, would significantly lower the LUMO energy, making the molecule a good electron acceptor. The HOMO would likely be localized on the π-system of the benzodioxole ring, while the LUMO is expected to be predominantly located on the nitro group. The HOMO-LUMO gap will be a critical parameter in predicting the molecule's susceptibility to nucleophilic attack.

| Molecular Orbital | Predicted Energy (Hypothetical) | Key Contributing Groups |

| HOMO | ~ -7.0 eV | Benzodioxole π-system, Iodine lone pairs |

| LUMO | ~ -3.5 eV | Nitro group (π* orbital) |

| HOMO-LUMO Gap | ~ 3.5 eV | - |

Note: These energy values are hypothetical and would need to be calculated using appropriate quantum chemical methods.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis is a powerful tool to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.

For this compound, NBO analysis would provide quantitative information about the donor-acceptor interactions between filled and empty orbitals. This analysis can reveal the extent of π-electron delocalization from the benzodioxole ring to the nitro group. The stabilization energy (E(2)) associated with the interaction between the lone pairs of the oxygen atoms in the dioxole ring and the antibonding orbitals of the aromatic ring, as well as the interaction between the π-orbitals of the ring and the π*-orbital of the nitro group, would quantify the electronic stability conferred by these delocalizations. Furthermore, NBO analysis can shed light on the nature of the C-I bond, including any potential for halogen bonding interactions.

Reactivity Descriptors and Site Selectivity Prediction

Based on the electronic structure obtained from quantum chemical calculations, various reactivity descriptors can be calculated to predict the reactive sites of this compound. These descriptors are derived from conceptual DFT and provide a quantitative measure of a molecule's reactivity.

Key reactivity descriptors include:

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E(LUMO).

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO).

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / 2η.

The local reactivity can be predicted using Fukui functions, which indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. The sites with the highest values of the Fukui function for nucleophilic attack (f+) are most susceptible to attack by nucleophiles, while those with the highest values for electrophilic attack (f-) are prone to attack by electrophiles. For this compound, the carbon atoms of the aromatic ring and the nitrogen atom of the nitro group would be key sites for analyzing site selectivity.

| Descriptor | Formula | Predicted Trend |

| Electron Affinity (A) | -E(LUMO) | High |

| Ionization Potential (I) | -E(HOMO) | High |

| Electronegativity (χ) | (I + A) / 2 | High |

| Chemical Hardness (η) | (I - A) / 2 | Moderate |

| Electrophilicity Index (ω) | χ² / 2η | High |

Note: The predicted trends are relative and based on the expected electronic effects of the substituents.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable absence of publicly available, in-depth computational and theoretical investigations specifically focused on the chemical compound this compound. The execution of targeted searches for detailed analyses—including Fukui functions, Molecular Electrostatic Potential (MEP) surface analysis, vibrational frequency calculations (FTIR, Raman), NMR chemical shift predictions, and conformational analysis through molecular mechanics and dynamics simulations—did not yield specific research findings or data tables for this particular compound.

The stringent requirement to generate content strictly adhering to a detailed outline of computational studies cannot be met due to the lack of primary or secondary research literature on these specific theoretical aspects of this compound. Scientific inquiry into this molecule appears to be limited, with no retrievable studies that would provide the necessary data to construct the requested professional and authoritative article.

Therefore, it is not possible to generate an article that fulfills the specified content requirements and structural outline at this time. The information necessary to populate the sections on electrophilic and nucleophilic attack prediction, MEP surface analysis, spectroscopic property prediction, and conformational analysis is not present in the available scientific literature.

Applications of 5 Iodo 6 Nitro 1,3 Benzodioxole in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

The strategic placement of the iodo and nitro groups on the 1,3-benzodioxole (B145889) core makes 5-iodo-6-nitro-1,3-benzodioxole a highly valuable building block for the assembly of complex molecules, particularly those containing multiple ring systems or specific steric and electronic properties.

While direct literature on the use of this compound for synthesizing polycyclic heterocyclic systems is specific, its structure is primed for such applications. The typical synthetic route involves leveraging its two key functional groups in sequential reactions. First, the nitro group can be reduced to an amine (6-amino-5-iodo-1,3-benzodioxole). This resulting amino group is a potent nucleophile and a common starting point for building heterocyclic rings. For instance, it can be condensed with dicarbonyl compounds to form pyrroles or with other bifunctional reagents to construct diazepines, quinoxalines, or other fused heterocyclic structures.

Following the formation of the initial heterocycle, the iodine atom remains available for further reactions, such as intramolecular cross-coupling, to create additional rings, leading to complex polycyclic systems. This stepwise approach, utilizing the differential reactivity of the amine (derived from the nitro group) and the iodo group, is a cornerstone strategy in the synthesis of complex nitrogen-containing polycycles. The 1,3-benzodioxole moiety itself is a key feature in many biologically active natural products and pharmaceuticals. researchgate.net

The creation of molecules with significant steric bulk or specific chirality is essential in fields like drug discovery and materials science. This compound serves as an excellent starting material for introducing such features. Sterically hindered derivatives can be synthesized by utilizing the iodo group in cross-coupling reactions with bulky coupling partners. For example, coupling with sterically demanding boronic acids or organostannanes can introduce large alkyl or aryl groups adjacent to the benzodioxole core. The purpose of synthesizing sterically hindered derivatives, such as certain esters, can be to create prodrugs that exhibit resistance to enzymatic degradation, potentially leading to higher oral bioavailability. tennessee.edu

For the preparation of chiral derivatives, the nitro group is particularly useful. Its reduction to an amine opens up pathways for diastereoselective or enantioselective reactions. The resulting amine can be acylated with chiral carboxylic acids or reacted with chiral aldehydes to form Schiff bases, which can then be reduced to chiral amines. These methods allow for the introduction of a stereocenter, transforming the achiral starting material into a valuable chiral building block. Research into the synthesis of chiral iodotriptycenes has demonstrated successful strategies for creating and separating enantiomers of complex iodo-containing aromatic compounds, which could be adapted for derivatives of this compound. cardiff.ac.uk

Precursor in the Synthesis of Functionally Diverse Compounds

The reactivity of both the nitro and iodo substituents makes this compound a versatile precursor for a multitude of compounds with diverse functional groups, enabling significant modifications to the core structure.

The reduction of the nitro group to a primary amine is one of the most powerful transformations for this molecule, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This amine serves as a versatile handle for introducing a wide variety of heteroatom-containing substituents.

The reduction can be achieved under various conditions, allowing for chemoselectivity in the presence of other functional groups. scispace.com For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective, though it may also reduce other susceptible groups. commonorganicchemistry.com For substrates where dehalogenation is a concern, reagents like Raney Nickel are often preferred. commonorganicchemistry.com Milder methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media provide excellent alternatives for reducing the nitro group without affecting other reducible functionalities. masterorganicchemistry.comcommonorganicchemistry.com

Once formed, the amine can undergo a plethora of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt, which is an exceptionally versatile intermediate that can be substituted with halogens, hydroxyl, cyano, and other groups via Sandmeyer-type reactions.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These transformations significantly expand the range of accessible derivatives from the parent molecule.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but can also reduce alkenes, alkynes, and sometimes cause dehalogenation. commonorganicchemistry.com |

| Raney Nickel | Hydrogen gas, Nickel catalyst | Effective for nitro groups; often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Iron metal in acidic medium | Classic, mild method often tolerant of other functional groups. masterorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Mild conditions, good for preserving other reducible groups. commonorganicchemistry.com |

The iodine atom on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, allowing for the extension and elaboration of the molecular framework.

Several key cross-coupling reactions can be employed:

Suzuki Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a C-C bond, ideal for creating biaryl structures or introducing alkyl chains.

Heck Coupling: Reaction with an alkene to form a substituted alkene, adding a vinyl group to the aromatic ring.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group, a versatile functional group for further transformations.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, creating more complex amine derivatives.

Cyanation: Introduction of a nitrile group (–CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine. evitachem.com

The efficiency of these reactions depends on the choice of palladium catalyst, ligands, and reaction conditions. nih.gov The presence of the nitro group can influence the electronic properties of the substrate, but the high reactivity of the C-I bond generally ensures successful coupling.

Table 2: Key Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | C-C (sp²-sp²) | Pd(PPh₃)₄, Pd(OAc)₂ |

| Heck Coupling | Alkene | C-C (sp²-sp²) | Pd(OAc)₂, P(o-tolyl)₃ |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Pd(PPh₃)₄, CuI |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, bulky phosphine (B1218219) ligands |

Utility in Materials Science and Specialty Chemical Development

The unique electronic and structural features of this compound and its derivatives make them attractive for applications beyond traditional organic synthesis, extending into materials science and the development of specialty chemicals.

In materials science, aromatic nitro compounds and their derivatives are of interest for creating materials with specific optical or electronic properties. For example, derivatives of nitronyl nitroxide have been used in the engineering of molecular magnets and other heterospin complexes. nih.gov The functional handles on this compound allow for its incorporation into larger systems, such as polymers or dendrimers. The resulting materials could possess interesting charge-transfer properties due to the combination of the electron-donating benzodioxole unit and the groups derived from the nitro and iodo functions. The ability to undergo cross-coupling reactions allows this molecule to be integrated into conjugated polymer backbones, which are central to the field of organic electronics (e.g., for use in OLEDs or organic photovoltaics).

As a specialty chemical, this compound is a high-value intermediate. Its utility lies in its capacity to be converted into a wide range of more complex molecules that are not easily accessible through other routes. The synthesis of fine chemicals, agrochemicals, and pharmaceutical ingredients often relies on such versatile building blocks. The 1,3-benzodioxole moiety itself is a recognized pharmacophore present in numerous biologically active compounds. researchgate.net Therefore, derivatives of this compound are valuable precursors for creating libraries of novel compounds for biological screening, contributing to the discovery of new drugs and other specialty products.

Synthesis of Polymer Precursors